

Comparing the toxicological profiles of dodecanol isomers

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Compound of Interest

Compound Name: 5-Dodecanol

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A Comparative Toxicological Profile of Dodecanol Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profiles of various dodecanol isomers, focusing on key endpoints relevant to safety assessment. Dodecanol, a 12-carbon fatty alcohol, exists in several isomeric forms, with the position of the hydroxyl group influencing its physicochemical properties and, consequently, its toxicological effects. This document summarizes available data for 1-dodecanol, 2-dodecanol, and branched isomers, highlighting areas where data is lacking and providing detailed experimental protocols for major toxicological assays.

Quantitative Toxicological Data Summary

The following table summarizes the available quantitative toxicological data for different dodecanol isomers. It is important to note that data for isomers other than 1-dodecanol are limited. Data for 2-octyl-1-dodecanol, a branched C20 alcohol, is included as a surrogate for a branched dodecanol isomer to provide some comparative context.

Toxicological Endpoint	1-Dodecanol	2-Dodecanol	tert-Dodecanol	2-Octyl-1-dodecanol (Branched Isomer Surrogate)
Acute Oral Toxicity (LD50)	>12,800 mg/kg (rat)[1]	Data not available	Data not available	Data not available
Acute Dermal Toxicity (LD50)	8,000 - 12,000 mg/kg (rabbit)[2]	Data not available	Data not available	Data not available
Acute Inhalation Toxicity (LC50)	>1.05 mg/L (rat, 18h)[1]	Data not available	Data not available	Data not available
Skin Irritation	Irritating (rabbit, human)[3][4]	Causes skin irritation[5]	Data not available	Severe (rabbit, 100 mg/24h)[6]
Eye Irritation	Mild, reversible irritation (rabbit) [7]	Data not available	Data not available	Mild (rabbit, 100 mg/24h)[6]
Skin Sensitization	Not a sensitizer in humans at 4% [8]	Data not available	Data not available	Shall not be classified as a skin sensitiser[9]
Mutagenicity (Ames Test)	Not mutagenic[1]	Data not available	Data not available	Not expected to be genotoxic[10]
Reproductive/Developmental Toxicity	No reproductive or developmental toxicity observed (rat)[1]	Data not available	Data not available	Not expected to be a reproductive toxicant[9]

Experimental Protocols

The toxicological data presented in this guide are typically generated following standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological assessments.

Acute Oral Toxicity (OECD 420, 423, 425)

- Principle: To determine the short-term toxicity of a substance following a single oral dose. Different guidelines offer various methodologies to reduce the number of animals used.
- Test Animals: Typically young adult rats of a single sex (usually females).
- Procedure: A single dose of the substance is administered by gavage. Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.
- Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals. Observations of toxic effects are also recorded.

Skin Irritation/Corrosion (OECD 404)

- Principle: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
- Test Animals: Typically albino rabbits.
- Procedure: A small amount of the test substance is applied to a shaved patch of skin on the animal's back and covered with a gauze patch. The exposure period is typically 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
- Endpoint: The severity of skin reactions is scored and used to classify the substance's irritation potential.

Eye Irritation/Corrosion (OECD 405)

- Principle: To determine the potential of a substance to cause damage to the eye.
- Test Animals: Typically albino rabbits.
- Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control. The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at specific intervals after application.

- Endpoint: The severity of eye lesions is scored to classify the substance's irritation potential.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

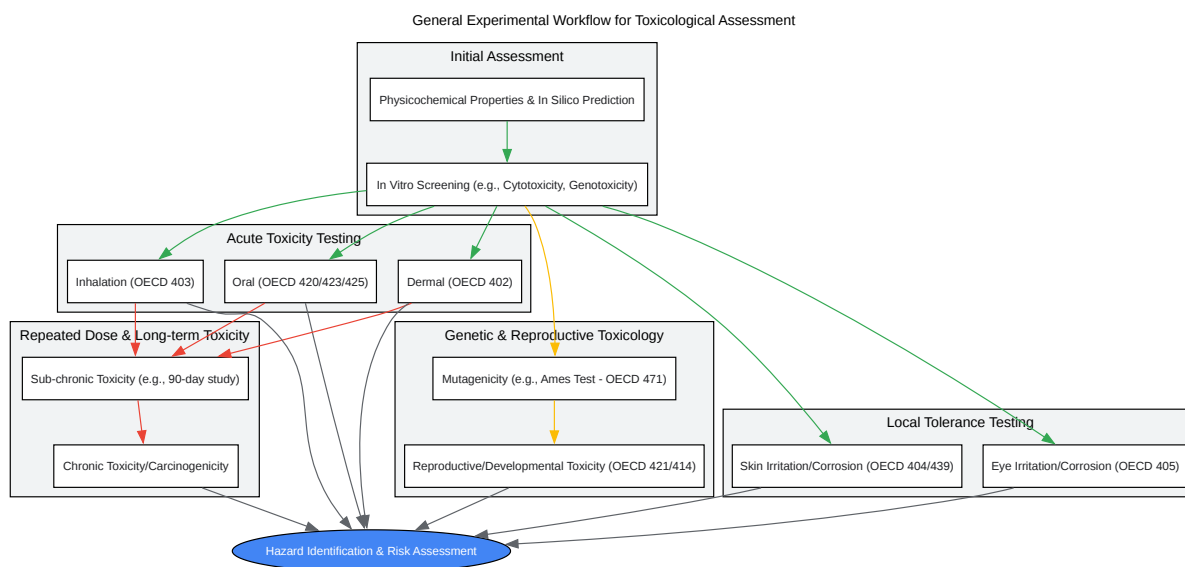
- Principle: An in vitro test to assess the mutagenic potential of a substance by its ability to induce reverse mutations in specific strains of *Salmonella typhimurium* and *Escherichia coli* that are deficient in synthesizing an essential amino acid.
- Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix, typically from rat liver). The bacteria are then plated on a minimal agar medium lacking the essential amino acid.
- Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies compared to the negative control.

Reproduction/Developmental Toxicity Screening Test (OECD 421)

- Principle: To provide initial information on the potential effects of a substance on reproductive performance and the development of offspring.
- Test Animals: Typically rats.
- Procedure: The test substance is administered to male and female animals for a period before mating, during mating, and for females, throughout gestation and lactation. Observations include effects on mating behavior, fertility, pregnancy outcomes, and offspring survival and growth.
- Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) for parental, reproductive, and developmental toxicity is determined.

Visualizations

Experimental Workflow for Toxicological Assessment

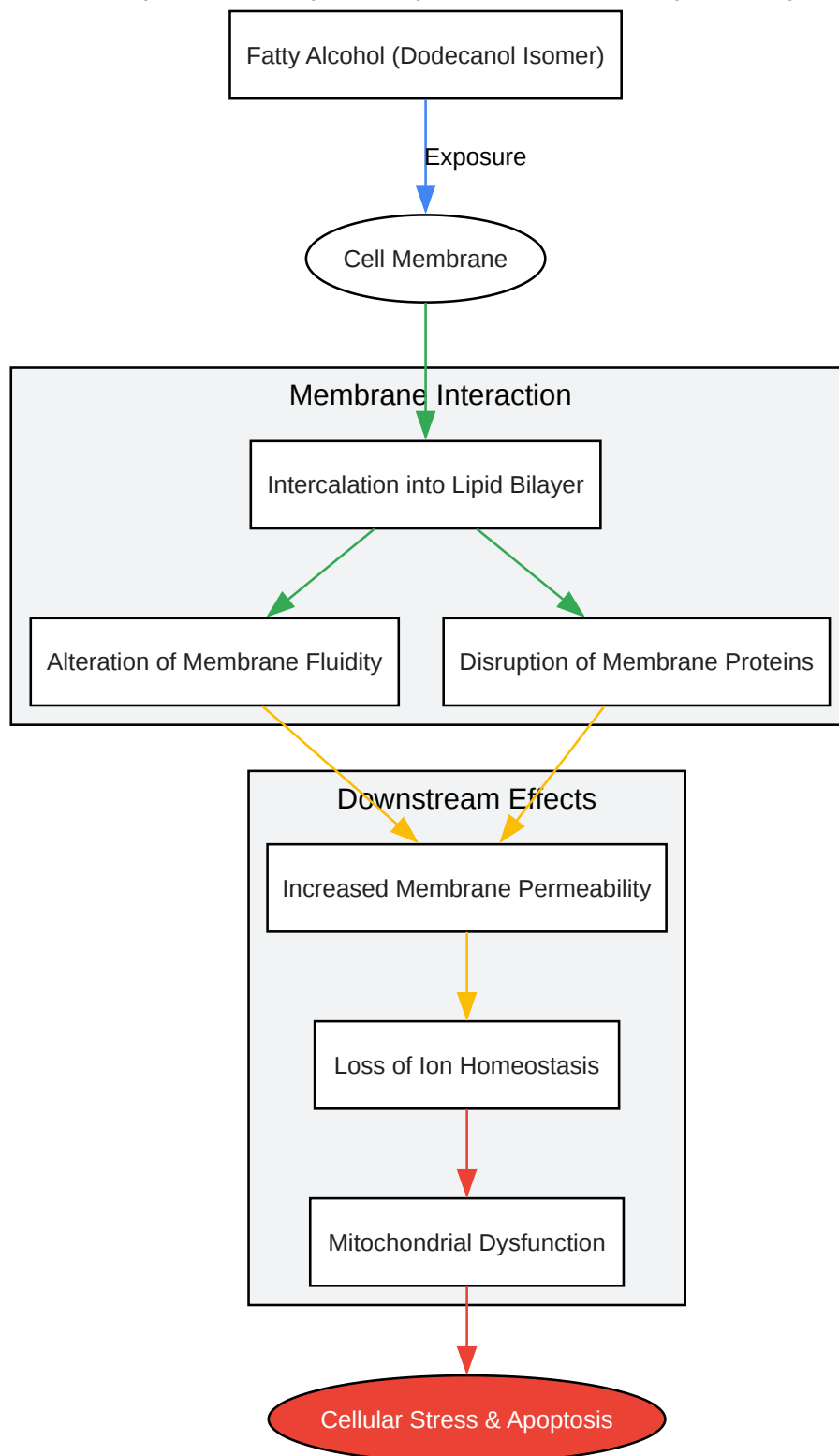


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Caption: A flowchart illustrating the typical stages of toxicological assessment for a chemical substance.

Conceptual Signaling Pathway for Fatty Alcohol-Induced Cell Membrane Disruption

Conceptual Pathway of Fatty Alcohol-Induced Cytotoxicity

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Caption: A conceptual diagram illustrating the potential mechanism of cytotoxicity induced by fatty alcohols through cell membrane disruption.

Discussion and Conclusion

The available toxicological data indicates that 1-dodecanol has a low order of acute toxicity via oral and dermal routes. It is considered a skin and eye irritant but is not mutagenic in the Ames test and has not shown reproductive or developmental toxicity in screening studies.

A significant data gap exists for other dodecanol isomers, particularly 2-dodecanol and tert-dodecanol. For 2-dodecanol, it is classified as a skin irritant, but quantitative data on other toxicological endpoints are scarce in the public domain. Information on tert-dodecanol is even more limited. The data on the branched isomer surrogate, 2-octyl-1-dodecanol, suggests it can be a severe skin irritant but is not expected to be genotoxic or a reproductive toxicant.

The primary mechanism of toxicity for fatty alcohols is often attributed to their interaction with cell membranes, leading to a non-specific, narcotic-like effect, especially in aquatic organisms. This is likely due to their amphiphilic nature, allowing them to partition into and disrupt the lipid bilayer of cell membranes.

In conclusion, while 1-dodecanol appears to have a relatively favorable toxicological profile, a comprehensive comparison with its isomers is hampered by the lack of available data. Further research is needed to fully characterize the toxicological profiles of 2-dodecanol, tert-dodecanol, and other branched isomers to enable a thorough risk assessment and to understand the structure-activity relationships within this class of chemicals. Researchers and drug development professionals should exercise caution when using dodecanol isomers other than 1-dodecanol in applications where toxicological data is critical, and consider the need for further testing based on their specific use case.

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